molecular formula C7H3F4IO B14757293 2-Fluoro-3-iodo-5-(trifluoromethyl)phenol

2-Fluoro-3-iodo-5-(trifluoromethyl)phenol

Cat. No.: B14757293
M. Wt: 306.00 g/mol
InChI Key: FNPGNSLQEXLSQH-UHFFFAOYSA-N
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Description

2-Fluoro-3-iodo-5-(trifluoromethyl)phenol is an organofluorine compound characterized by the presence of fluorine, iodine, and trifluoromethyl groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-iodo-5-(trifluoromethyl)phenol typically involves multi-step organic reactions. One common method is the halogenation of a fluorinated phenol precursor. For instance, starting with 2-fluoro-5-(trifluoromethyl)phenol, iodination can be achieved using iodine and an oxidizing agent such as potassium iodate under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-iodo-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted phenols depending on the nucleophile used.

    Oxidation Products: Quinones.

    Reduction Products: Cyclohexanols.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-iodo-5-(trifluoromethyl)phenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)phenol
  • 3-Iodo-4-(trifluoromethyl)phenol
  • 2-Fluoro-4-iodo-5-(trifluoromethyl)phenol

Comparison: 2-Fluoro-3-iodo-5-(trifluoromethyl)phenol is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable tool in various research applications .

Properties

Molecular Formula

C7H3F4IO

Molecular Weight

306.00 g/mol

IUPAC Name

2-fluoro-3-iodo-5-(trifluoromethyl)phenol

InChI

InChI=1S/C7H3F4IO/c8-6-4(12)1-3(2-5(6)13)7(9,10)11/h1-2,13H

InChI Key

FNPGNSLQEXLSQH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)F)I)C(F)(F)F

Origin of Product

United States

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